molecular formula C20H16F3NO4 B2360900 1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798029-40-9

1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2360900
CAS No.: 1798029-40-9
M. Wt: 391.346
InChI Key: QUASDISUAQCSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a trifluoromethoxy group, which is a functional group characterized by the presence of three fluorine atoms and an oxygen atom bonded to a carbon atom .


Synthesis Analysis

The synthesis of trifluoromethoxy-containing compounds can be challenging. One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another approach involves lithiation and carboxylation .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethoxy groups can be complex. For example, the trifluoromethoxylation reaction of organic molecules has received significant attention due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .

Scientific Research Applications

Sigma Receptor Ligands

Research has shown that spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds exhibit significant affinity and selectivity towards sigma receptors, particularly sigma 2 receptors. The structural modifications in these compounds, including substituents on the N-position and the benzene ring of the spiro[isobenzofuran] system, play a crucial role in determining their affinity and selectivity. Notably, compounds with certain N-substituents and trifluoromethoxy groups on the benzene ring displayed high affinity for sigma 2 receptors, indicating their potential as selective sigma 2 ligands. These findings suggest that such compounds could be valuable in exploring sigma receptor functions and potentially developing sigma receptor-targeted therapeutics (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

The synthesis and evaluation of spiro[isobenzofuran] derivatives have also highlighted their potential as central nervous system (CNS) agents. Early studies involving analogs of 1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one showed promising results in models of CNS activity. For example, compounds within this class exhibited significant inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. Such research underscores the possibility of leveraging these compounds in the development of new CNS drugs, particularly those targeting depression and related conditions (Bauer et al., 1976).

Properties

IUPAC Name

1'-[4-(trifluoromethoxy)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4/c21-20(22,23)27-14-7-5-13(6-8-14)17(25)24-11-9-19(10-12-24)16-4-2-1-3-15(16)18(26)28-19/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUASDISUAQCSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.